1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Description
The [1,2,4]triazino[3,4-f]purine nucleus is a part of various heterocyclic compounds . The novel [1,2,4]-triazino[3,4-f]purine-4,6,8(l H,7 H,9 H)-trione derivatives were obtained by condensation of 8-hydrazinotheophylline with appropriate glyoxylic acids via the intermediate hydrazones .
Synthesis Analysis
A new synthetic route to build the [1,2,4]triazino[3,4-f]purine nucleus is described . The reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide, in EtOH at 80 °C, produces mono-propargylated 3-(prop-2-one-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole .Molecular Structure Analysis
The molecular structure of [1,2,4]triazino[3,4-f]purine derivatives involves a complex fused ring system .Chemical Reactions Analysis
The [1,2,4]triazino[3,4-f]purine nucleus can be obtained through a series of cyclization reactions .Scientific Research Applications
Synthesis and Chemical Properties
Compounds related to the given chemical structure, particularly those based on purine analogues and triazine derivatives, have been synthesized through various chemical reactions. For instance, Kim et al. (1978) described the chemical synthesis of novel purine analogues, showcasing methodologies that could potentially apply to the synthesis of the specified compound (Kim et al., 1978). Moreover, the work by Lebraud et al. (2013) on selective N-7 methylation of purines in trifluoroethanol solvent offers insights into the chemical modification techniques that might be relevant for modifying or enhancing the properties of the specified compound (Lebraud et al., 2013).
Biological Activities
Research into compounds with similar structures has highlighted potential biological activities that could inform the applications of the specified chemical in scientific research. For example, studies on purine derivatives have explored their anticancer, anti-HIV, and antimicrobial properties. Ashour et al. (2012) synthesized triazino and triazolo[4,3-e]purine derivatives, evaluating them for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some of these compounds exhibited significant activities against specific cancer cell lines and HIV-1 (Ashour et al., 2012). This suggests that the chemical could potentially be explored for similar biological activities.
Properties
IUPAC Name |
1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-6-31-11-10-27-21-23-19-18(28(21)16(4)15(3)24-27)20(29)26(22(30)25(19)5)13-17-9-7-8-14(2)12-17/h7-9,12,16H,6,10-11,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFRQJYCKPUJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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